REACTION_SMILES
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[CH3:21][OH:22].[Cl:12][c:13]1[n:14][cH:15][c:16]([CH3:20])[c:17]([Cl:19])[n:18]1.[NH2:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([nH:7][c:8](=[O:10])[o:9]2)[cH:11]1.[OH2:23]>>[NH:1]([c:2]1[cH:3][cH:4][c:5]2[c:6]([nH:7][c:8](=[O:10])[o:9]2)[cH:11]1)[c:17]1[c:16]([CH3:20])[cH:15][n:14][c:13]([Cl:12])[n:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cnc(Cl)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2oc(=O)[nH]c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cnc(Cl)nc1Nc1ccc2oc(=O)[nH]c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |